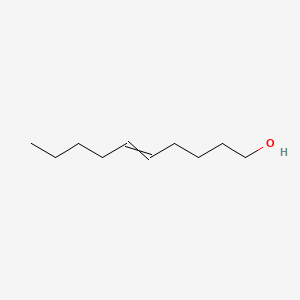

Dec-5-en-1-ol

Description

Contextual Significance and Research Trajectories of Unsaturated Alcohols

Unsaturated alcohols, a class of organic compounds characterized by the presence of both a hydroxyl (-OH) group and at least one carbon-carbon double or triple bond, are pivotal in numerous biological and synthetic processes. Their dual functionality allows for a wide array of chemical transformations, making them valuable starting materials and intermediates in organic synthesis. mdpi.com Research in this area often focuses on the selective manipulation of either the alcohol or the unsaturated bond, leading to the creation of complex molecules with specific biological activities or material properties. mdpi.com The study of unsaturated alcohols like Dec-5-en-1-ol contributes to a deeper understanding of reaction mechanisms, stereochemical control, and the structure-activity relationships that govern their function. mdpi.comrsc.org

Isomeric Considerations and Stereochemical Aspects of this compound (E/Z Isomers)

The presence of a double bond at the fifth carbon of this compound gives rise to two geometric isomers: (Z)-dec-5-en-1-ol (cis) and (E)-dec-5-en-1-ol (trans). nist.govnist.gov This isomerism plays a critical role in the compound's biological activity and physical properties. The (Z) isomer, in particular, has been identified as a sex pheromone in various insect species, most notably the Larch Casebearer Moth (Coleophora laricella). The specific geometry of the (Z) isomer is crucial for its interaction with the olfactory receptors of the male moths. Comparative studies have shown that the (Z)-isomer elicits a significantly stronger electrophysiological response in the antennae of these moths compared to its (E) counterpart.

The stereochemistry of the double bond also influences the physical properties of the isomers. While both are colorless to pale yellow liquids, their boiling points and chromatographic retention times differ. thegoodscentscompany.comchemsrc.com For instance, under specific gas chromatography conditions, the Kovats retention index for (Z)-dec-5-en-1-ol is 1247 on a standard non-polar column, while for the (E)-isomer, it is also 1247, indicating very similar chromatographic behavior under these specific conditions. nih.govnih.gov However, on a standard polar column, the retention index for the (Z) isomer is 1810, and for the (E) isomer, it is 1803, showing a slight difference. nih.govnih.gov

Table 1: Physicochemical Properties of this compound Isomers

| Property | (Z)-dec-5-en-1-ol | (E)-dec-5-en-1-ol |

| Molecular Formula | C₁₀H₂₀O nih.govnist.gov | C₁₀H₂₀O nist.govnih.gov |

| Molecular Weight | 156.26 g/mol nih.gov | 156.27 g/mol thegoodscentscompany.com |

| CAS Number | 51652-47-2 nih.govnist.gov | 56578-18-8 nist.govthegoodscentscompany.com |

| Boiling Point | 225.3°C (estimated) | 225.32 °C @ 760.00 mm Hg (estimated) thegoodscentscompany.com |

| Appearance | Colorless to pale yellow clear liquid (est.) thegoodscentscompany.com | Colorless to pale yellow clear liquid (est.) thegoodscentscompany.com |

Historical Perspectives on the Investigation of Long-Chain Alkenols

The study of long-chain alkenols has a rich history intertwined with the exploration of natural products, particularly insect pheromones. Early research in the mid-20th century laid the groundwork for identifying and synthesizing these compounds. The development of analytical techniques such as gas chromatography and mass spectrometry was instrumental in isolating and characterizing these volatile substances from natural sources.

A significant milestone in this field was the identification of specific alkenols as key components of insect sex pheromones. nih.gov This discovery opened up new avenues for pest management strategies based on disrupting insect mating behaviors. researchgate.net Over the years, research has expanded to include the synthesis of these compounds, allowing for larger quantities to be produced for field trials and other applications. rsc.orgrsc.org The investigation of long-chain alkenols has also contributed to our understanding of lipid metabolism and the ecological roles of these molecules in various organisms. researchgate.netresearchgate.net

Overview of Key Research Domains for this compound

The research applications of this compound are primarily concentrated in two key areas:

Pheromone Research and Pest Management: The most prominent application of (Z)-dec-5-en-1-ol is its use as a sex attractant for the Larch Casebearer Moth. Field trials have demonstrated its effectiveness in trapping male moths, making it a valuable tool for monitoring and controlling populations of this forest pest. Research in this domain focuses on optimizing the use of this pheromone in integrated pest management programs.

Organic Synthesis: this compound serves as a versatile intermediate in organic synthesis. Its bifunctional nature allows for a variety of chemical modifications at both the hydroxyl group and the double bond. For example, it can be oxidized to form the corresponding aldehyde or carboxylic acid, or the double bond can be subjected to reactions such as epoxidation or hydrogenation. These transformations lead to the synthesis of a range of other valuable chemical compounds.

Table 2: Key Research Findings on this compound

| Research Area | Key Finding |

| Pheromone Activity | (Z)-dec-5-en-1-ol is the primary sex pheromone of the Larch Casebearer Moth (Coleophora laricella). |

| Isomer Specificity | The (Z)-isomer elicits a significantly stronger electroantennographic response in male C. laricella than the (E)-isomer. |

| Synthesis | The Horner-Wittig reaction is a notable method for the stereochemically controlled synthesis of both (E)- and (Z)-dec-5-en-1-ol. rsc.org |

| Synthetic Utility | This compound can be oxidized to (5Z)-dec-5-enoic acid, a precursor for other pheromone components. diva-portal.orgresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C10H20O |

|---|---|

Molecular Weight |

156.26 g/mol |

IUPAC Name |

dec-5-en-1-ol |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h5-6,11H,2-4,7-10H2,1H3 |

InChI Key |

WYPQHXVMNVEVEB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCCCCO |

Origin of Product |

United States |

Synthetic Methodologies for Dec 5 En 1 Ol and Its Stereoisomers

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for producing specific isomers of Dec-5-en-1-ol, which can have different biological activities or serve as specific precursors in more complex syntheses.

Stereocontrolled Reactions via Horner-Wittig Pathway

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a powerful method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.com This reaction utilizes stabilized phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the traditional Wittig reaction. wikipedia.orgthieme-connect.com

The general mechanism involves the deprotonation of a phosphonate to form a carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. wikipedia.orgyoutube.com The resulting intermediate forms an oxaphosphetane that eliminates a water-soluble dialkylphosphate salt to yield the alkene. wikipedia.org The stereochemical outcome, favoring the E-isomer, is generally driven by the thermodynamic stability of the intermediates, where steric hindrance is minimized. wikipedia.org

For the synthesis of (E)-Dec-5-en-1-ol, a suitable strategy would involve the reaction of pentanal with a phosphonate ylide derived from a 5-hydroxypentylphosphonate. The hydroxyl group would need to be protected during the reaction and subsequently deprotected to yield the final product. The HWE reaction's reliability in producing E-isomers makes it a preferred method for accessing the (E)-Dec-5-en-1-ol stereoisomer. nrochemistry.com

Synthesis from Defined Precursors (e.g., E-1,6-undecadiene)

A specific stereoselective synthesis for (E)-5-decen-1-ol has been demonstrated starting from the defined precursor E-1,6-undecadiene. researchgate.net This method leverages the existing stereochemistry of the starting material to ensure the desired configuration in the final product.

The synthesis involves a two-step process:

Ozonolysis: The E-1,6-undecadiene is subjected to ozonolysis. This reaction cleaves the double bond at the 1-position, transforming the terminal vinyl group into an aldehyde. The internal double bond at the 6-position remains intact, preserving the E configuration.

Reduction: The resulting aldehyde is then reduced to the corresponding primary alcohol. This reduction can be achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄).

This pathway provides a direct and efficient route to (E)-5-decen-1-ol, yielding the product with high stereochemical purity. The final product can be purified by vacuum distillation. researchgate.net

Catalytic Synthesis Routes

Catalytic methods offer alternative, often more atom-economical, pathways to synthesize unsaturated alcohols like this compound from simple olefinic starting materials.

Hydroformylation of Olefins followed by Reduction

Hydroformylation, also known as the oxo process, is a major industrial method for converting alkenes into aldehydes. wikipedia.orgresearchgate.net The reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond, typically using a transition metal catalyst (commonly cobalt or rhodium) under high pressures of carbon monoxide (CO) and hydrogen (H₂). wikipedia.orgrsc.org

To synthesize this compound, a suitable precursor would be a nonadiene, such as 1,8-nonadiene. Regioselective hydroformylation of one of the terminal double bonds would produce an unsaturated aldehyde. acs.orgnih.gov The resulting aldehyde can then be readily reduced to the primary alcohol, this compound, using standard reduction methods like catalytic hydrogenation or hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com

Some processes, known as tandem hydroformylation-hydrogenation, can convert alkenes directly to alcohols in a one-pot reaction. wikipedia.orgresearchgate.net

Table 1: General Conditions for Hydroformylation

| Parameter | Typical Range |

|---|---|

| Catalyst | Rhodium or Cobalt complexes |

| Pressure | 10 - 100 atm |

| Temperature | 40 - 200 °C |

| Reactants | Alkene, Carbon Monoxide (CO), Hydrogen (H₂) |

Alkoxycarbonylation Reactions of Furan-based Derivatives with Terminal Olefin-containing Alcohols

Alkoxycarbonylation is a transition-metal-catalyzed reaction that forms esters from alkenes, an alcohol, and carbon monoxide. nih.govresearchgate.net Palladium-based catalysts are commonly employed for this transformation. mdpi.comunive.itnih.gov While not a direct route to this compound, this methodology can be applied to synthesize precursors.

A hypothetical route could involve the palladium-catalyzed reaction of a furan (B31954) derivative with a terminal olefin-containing alcohol, such as non-8-en-1-ol, in the presence of carbon monoxide. Furan derivatives are versatile building blocks in organic synthesis. unive.it The reaction would yield a long-chain ester. Subsequent chemical transformations, including reduction of the ester and modification of the furan ring, would be necessary to arrive at the target this compound structure. This multi-step approach highlights the versatility of catalytic carbonylation reactions in building complex molecules from simpler feedstocks. nih.gov

Enzyme-catalyzed Terminal Hydroxylation of Olefins

Biocatalysis offers a green and highly selective alternative for chemical synthesis. Cytochrome P450 monooxygenases are a family of enzymes capable of catalyzing the challenging reaction of C-H bond oxyfunctionalization. sioc-journal.cn Specifically, certain P450 enzymes can hydroxylate alkanes and alkenes at their terminal position with high regioselectivity. nih.govnih.gov

Members of the CYP153 enzyme family, for instance, have been shown to catalyze the terminal hydroxylation of medium-chain-length alkanes (C6 to C11) to produce 1-alkanols. nih.govnih.gov By applying such an enzyme, or an engineered variant, to a C10 olefin like 1-decene (B1663960), it is theoretically possible to achieve direct terminal hydroxylation to produce Dec-1-en-10-ol. While this specific transformation to this compound from a decadiene precursor is not explicitly documented, the known capabilities of P450 enzymes suggest a potential biocatalytic route. Engineering these enzymes through methods like directed evolution can further enhance their activity and selectivity for non-native substrates. nih.govacs.orgresearchgate.net This approach represents a promising frontier for the sustainable synthesis of specific long-chain unsaturated alcohols.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| (E)-Dec-5-en-1-ol |

| 1,8-nonadiene |

| 1-decene |

| Dec-1-en-10-ol |

| This compound |

| E-1,6-undecadiene |

| Lithium aluminum hydride |

| Non-8-en-1-ol |

| Pentanal |

Reductive Synthesis Pathways

Reductive methods are fundamental in organic synthesis for the conversion of oxidized functional groups, such as carboxylic acids and aldehydes, into alcohols. The primary challenge in the synthesis of unsaturated alcohols like this compound is the chemoselective reduction of a carbonyl or carboxyl group in the presence of a double bond.

The conversion of unsaturated fatty acids to their corresponding alcohols is a direct route to producing unsaturated long-chain alcohols. This transformation requires reducing agents that selectively act on the carboxylic acid moiety without affecting the double bond within the carbon chain. Both chemical and biocatalytic methods have been developed for this purpose.

Chemical reduction of carboxylic acids to alcohols can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under high pressure and temperature. However, the latter can sometimes lead to the reduction of the double bond as well. A patented process describes the reduction of fatty acids to alcohols via high-pressure hydrogenation in the presence of a catalyst, with the addition of alcohols to the reaction mixture to minimize corrosion and catalyst disintegration. google.com

Biocatalytic approaches offer a milder and more selective alternative. Carboxylic acid reductases (CARs) are enzymes that can catalyze the reduction of a wide range of carboxylic acids to their corresponding aldehydes, which are then subsequently reduced to alcohols by alcohol dehydrogenases (ADHs). rsc.org This enzymatic cascade has been successfully applied to the synthesis of allylic alcohols from α,β-unsaturated carboxylic acids. rsc.org For the synthesis of this compound, this would involve the enzymatic reduction of dec-5-enoic acid. The process generally involves the ATP-dependent formation of an acyl intermediate, which is then reduced by NAD(P)H. nih.gov

Table 1: Comparison of Methods for the Reduction of Unsaturated Fatty Acids

| Method | Reagents/Catalysts | Conditions | Selectivity |

|---|---|---|---|

| Chemical Hydrogenation | H₂, Hydrogenation Catalyst | High Pressure, High Temperature | May reduce C=C bond |

| Biocatalytic Reduction | Carboxylic Acid Reductase (CAR), Alcohol Dehydrogenase (ADH), ATP, NAD(P)H | Mild (e.g., physiological pH and temperature) | High for C=O over C=C |

The synthesis of unsaturated alcohols through the selective hydrogenation of the carbonyl group in unsaturated aldehydes is a significant challenge in catalysis. acs.orgtue.nl The primary difficulty lies in the thermodynamic preference for the hydrogenation of the C=C double bond over the C=O carbonyl group. tue.nl To achieve high selectivity for the desired unsaturated alcohol, catalyst design plays a crucial role.

Strategies to enhance the selectivity towards the unsaturated alcohol include:

Modification of Catalyst Surface: The use of bimetallic or dilute alloy catalysts can alter the electronic properties and geometric arrangement of the active sites, favoring the adsorption of the aldehyde via its C=O group. acs.org

Steric Hindrance and Confinement: Introducing steric bulk around the active sites or using catalyst supports with specific pore structures can sterically hinder the adsorption of the C=C bond. acs.org

Use of Promoters: The addition of promoter elements to the catalyst can create electrophilic sites that preferentially activate the carbonyl group. acs.org

Various metal catalysts, including platinum (Pt) and ruthenium (Ru), have been shown to produce unsaturated alcohols from unsaturated aldehydes. pnnl.gov The choice of catalyst and reaction conditions significantly impacts the selectivity of the hydrogenation. For instance, iridium and osmium catalysts have demonstrated higher selectivity for unsaturated alcohols compared to platinum, ruthenium, palladium, rhodium, and nickel. tue.nl

Table 2: Catalytic Systems for Chemoselective Hydrogenation of α,β-Unsaturated Aldehydes

| Catalyst | Promoter/Support | Solvent | Selectivity for Unsaturated Alcohol (%) |

|---|---|---|---|

| Pt | Carbon | Ethanol (B145695) | Varies |

| Ru | Carbon | Ethanol | Varies |

| Au | Fe₂O₃ | Ethanol | Moderate |

| Ir | - | - | High |

| Os | - | - | High |

Data is generalized from studies on various α,β-unsaturated aldehydes and may not be specific to dec-5-enal.

Reaction of Specific Alkenes with Aldehydes in the Presence of Catalysts (e.g., 1-decene with formaldehyde)

The reaction between an alkene and an aldehyde, such as 1-decene and formaldehyde (B43269), provides a powerful method for carbon-carbon bond formation and the synthesis of homoallylic alcohols like this compound. This transformation can proceed through two related mechanisms: the Prins reaction and the carbonyl-ene reaction. brandeis.edu

The Prins reaction involves the electrophilic addition of a protonated aldehyde to an alkene, forming a β-hydroxy carbocation intermediate. wikipedia.orgunacademy.com The fate of this intermediate depends on the reaction conditions. In the absence of water, the intermediate can lose a proton to yield an allylic alcohol. unacademy.com The reaction is typically catalyzed by protic acids or Lewis acids. Lewis acids like dimethylaluminum chloride have been shown to catalyze the ene reactions of aldehydes with alkenes to give good yields of the corresponding alcohol adducts. brandeis.edu

The carbonyl-ene reaction is a concerted pericyclic reaction where an alkene with an allylic hydrogen reacts with an enophile, in this case, an aldehyde. brandeis.edu This reaction results in the formation of a new carbon-carbon bond, a shift of the double bond, and the transfer of the allylic hydrogen to the carbonyl oxygen. Lewis acid catalysis can significantly accelerate the carbonyl-ene reaction, allowing it to proceed at much lower temperatures. nih.gov

A stereoselective synthesis of (E)-5-decen-1-ol has been reported starting from (E)-1,6-undecadiene, demonstrating a practical application of related synthetic strategies. researchgate.net While a direct example of the reaction between 1-decene and formaldehyde to produce this compound is not explicitly detailed, the principles of the Prins and ene reactions suggest its feasibility. The reaction would likely be catalyzed by a Lewis acid to promote the formation of the desired homoallylic alcohol.

Table 3: Products of Acid-Catalyzed Reactions of Alkenes with Formaldehyde

| Reaction Type | Catalyst | Conditions | Major Product |

|---|---|---|---|

| Prins Reaction | Protic Acid (e.g., H₂SO₄) | Anhydrous | Allylic Alcohol |

| Prins Reaction | Protic Acid (e.g., H₂SO₄) | Aqueous | 1,3-Diol |

| Carbonyl-Ene Reaction | Lewis Acid (e.g., Me₂AlCl) | Low Temperature | Homoallylic Alcohol |

Chemical Reactivity and Transformations of Dec 5 En 1 Ol

Oxidation Reactions

The presence of both an alcohol and an alkene functional group in Dec-5-en-1-ol makes its oxidation chemistry complex and versatile. Depending on the reagents and conditions, reactions can be directed towards the alcohol (dehydrogenation), the alkene (epoxidation), or the allylic positions. ontosight.ai

Allylic Oxidation Pathways

Allylic oxidation involves the oxidation of the carbon atom adjacent to the double bond. For this compound, this would occur at the C-4 or C-7 positions. The oxidation of allylic alcohols can be a significant pathway, often competing with other oxidative processes like epoxidation. acs.orgnih.gov In the oxidation of terminal alkenes like dec-1-ene, products of allylic oxidation are observed to be dominant in the initial phases of the reaction. psu.edu This suggests that under certain conditions, this compound could be oxidized at its allylic carbons to yield ketone or alcohol functionalities. The typical outcome of allylic alcohol oxidation is the formation of α,β-unsaturated ketones. acs.orgnih.gov For instance, the oxidation of cyclohex-2-en-1-ol, a model allylic alcohol, using cytochrome P450 enzymes exclusively yields cyclohex-2-en-1-one, with no epoxidation observed. acs.orgnih.gov Another method involves using aqueous hydrogen peroxide with a platinum black catalyst to chemoselectively oxidize allylic alcohols to α,β-unsaturated carbonyl compounds. rsc.org

In the case of this compound, allylic oxidation could lead to the formation of dec-5-en-1,4-diol, dec-5-en-1,7-diol, 4-hydroxydec-5-en-1-al, or 7-hydroxydec-5-en-1-al, which could be further oxidized to the corresponding ketones.

Formation of Peracid Intermediates

Peracids are key reagents for the epoxidation of alkenes. While they can be added directly, they can also be formed in situ. One pathway involves the oxidation of an aldehyde. In the context of this compound, the alcohol functional group can first be oxidized to an aldehyde, dec-5-en-1-al. This unsaturated aldehyde can then react with an oxidant, such as molecular oxygen or hydrogen peroxide, to form the corresponding peracid, peroxydec-5-enoic acid. psu.edu This in situ generated peracid can then epoxidize another molecule of this compound.

Studies on the oxidation of unsaturated aldehydes with peracetic acid show a complex reaction that can yield the corresponding unsaturated acid, along with other products. lp.edu.ua The formation of peracetic acid itself can be accomplished by the reaction between acetic acid and hydrogen peroxide, often catalyzed by an acid. google.com The Baeyer-Villiger oxidation mechanism describes the interaction between a carbonyl compound and a peracid, which proceeds through an α-hydroxyperester intermediate. lp.edu.ua In gas-phase ozonolysis of α,β-unsaturated ketones, evidence for the formation of peracids like perpropionic acid has also been reported. rsc.org These findings support the possibility of forming peracid intermediates during the oxidation of this compound, particularly if conditions favor the initial oxidation of the alcohol to an aldehyde.

Selective Epoxidation Studies

The double bond in this compound can be selectively converted to an epoxide, a versatile synthetic intermediate. Various methods have been developed for the selective epoxidation of alkenes and allylic alcohols.

One notable method is the Sharpless asymmetric epoxidation, which is highly effective for the enantioselective epoxidation of prochiral allylic alcohols and the kinetic resolution of chiral ones. nih.gov For chiral secondary allylic alcohols, the Sharpless epoxidation typically yields the anti-epoxy alcohol. nih.gov In contrast, a highly syn-selective epoxidation of terminal allylic alcohols has been achieved using a titanium salalen complex as a catalyst with aqueous hydrogen peroxide as the oxidant. nih.gov This method provides epoxy alcohols in high yields (up to 98%) and excellent diastereoselectivity (up to >99:1 syn). nih.gov

Another approach involves using ketones as catalysts for the epoxidation of Δ5-unsaturated steroids, which bear structural similarities to this compound. This method allows for the conversion of these steroids into their corresponding 5β,6β-epoxides with high selectivity and yields. google.com The reaction is often carried out with an oxidizing agent like Oxone in a biphasic solvent system to generate a reactive dioxirane (B86890) species in situ. google.com

Furthermore, the epoxidation of terminal alkenes like dec-1-ene has been studied using gold nanoparticle catalysts, where it is proposed that allylic oxidation products are converted in situ to aldehydes, which then form peracids that act as the epoxidizing agent. psu.edu Epoxidation can also be performed using pre-formed peracids, such as peracetic acid, in a process suitable for industrial-scale production. google.com

Table 1: Catalytic Systems for Selective Epoxidation of Alkenes and Allylic Alcohols

| Catalyst System | Substrate Type | Key Feature | Selectivity | Yield | Reference |

|---|---|---|---|---|---|

| Titanium Salalen Complex / H₂O₂ | Terminal Allylic Alcohols | High diastereoselectivity | Up to >99:1 syn | Up to 98% | nih.gov |

| Ketone / Oxone | Δ⁵-Unsaturated Steroids | High β-selectivity | Excellent β-selectivity | High | google.com |

| Au/Graphite / Initiator / O₂ | Terminal Alkenes (dec-1-ene) | In situ peracid formation | Epoxide is major product | Good | psu.edu |

| Peracetic Acid | Olefinically Unsaturated Compounds | Industrial applicability | Forms epoxide | Good | google.com |

Dehydrogenation and Dehydration Processes

Dehydrogenation and dehydration are two distinct, often competing, reaction pathways for alcohols. byjus.comflexiprep.com

Dehydrogenation is the removal of hydrogen to form a carbonyl compound. For this compound, this would yield dec-5-en-1-al. This reaction is typically carried out using metal catalysts. For example, dehydrogenation reactions of alcohols in the presence of oxygen are effectively conducted on silver catalysts to produce aldehydes. byjus.comflexiprep.com Specifically, the conversion of dec-9-en-1-ol using a silver catalyst has been shown to proceed with good yields. byjus.comflexiprep.com Gas-phase selective oxidation of 9-decen-1-ol (B78377) (rosalva) to 9-decenal (B1583488) over a silver catalyst has achieved high conversion (97%) and selectivity (95%). researchgate.net Platinum or palladium catalysts can also be used for dehydrogenation, often in the absence of oxygen. byjus.comflexiprep.com Dehydrogenation is an endothermic process, and its conversion is favored at higher temperatures but can be limited by equilibrium. byjus.comflexiprep.com

Dehydration is the elimination of a water molecule to form an alkene. In the case of this compound, this would lead to the formation of a decadienyl species. This reaction is typically acid-catalyzed. byjus.com Studies on the dehydration of C5-C12 linear alcohols over η-alumina have shown that the main products are the corresponding linear ethers and olefins. researchgate.net The dehydration of alkanediols to unsaturated alcohols has been effectively catalyzed by rare earth oxides, such as CeO₂, Yb₂O₃, and Lu₂O₃. acs.org The selectivity between dehydrogenation and dehydration can be influenced by the catalyst's properties; for instance, on vanadium oxide catalysts, acidic properties tend to promote dehydration. hu-berlin.de

Cyclization Reactions

The bifunctional nature of this compound, with its nucleophilic hydroxyl group and electrophilic double bond (upon activation), makes it an ideal substrate for intramolecular cyclization reactions to form oxygen-containing heterocyclic rings.

Intramolecular Selenoetherification (e.g., Phenylselenoetherification)

Intramolecular selenoetherification is a powerful method for constructing cyclic ethers from unsaturated alcohols. nih.gov The reaction involves the activation of the double bond by an electrophilic selenium reagent, followed by the intramolecular attack of the pendant hydroxyl group. nih.gov For this compound, this reaction would be expected to proceed via a 6-endo cyclization to yield a substituted tetrahydropyran (B127337).

Extensive research has been conducted on the Lewis base-catalyzed asymmetric intramolecular selenoetherification of unsaturated alcohols. nih.govmdpi.comnih.govacs.org These studies have shown that chiral Lewis bases, such as thiophosphoramides derived from 1,1'-binaphthalene-2,2'-diamine (BINAM), can catalyze the cyclization in the presence of an electrophilic selenium source like N-(2-nitrophenylselenenyl)succinimide (o-O₂N-PhSeSuc) and a Brønsted acid. nih.govnih.govacs.org This methodology provides access to chiral cyclic seleno ethers in good yields and with moderate to good enantioselectivities. nih.gov The use of a 2-nitrophenyl group on the selenium atom was found to be crucial for suppressing racemization of the key arylseleniranium ion intermediate. nih.govnih.gov

Improved procedures for phenylselenoetherification of Δ5-alkenols using PhSeX (X = Cl, Br) have also been developed, where additives like pyridine (B92270) and silver(I) oxide facilitate the cyclization to give high yields of the cyclic ether products under mild conditions. researchgate.net Kinetic studies on the phenylselenoetherification of similar substrates like pent-4-en-1-ol and hex-5-en-1-ol confirm that bases like pyridine catalyze the reaction. researchgate.net 5-Hexen-1-ol, a close analog of this compound, readily undergoes cyclization to a tetrahydropyran via phenylselenoetherification. lookchem.com

Table 2: Catalytic Asymmetric Selenoetherification of Unsaturated Alcohols

| Substrate | Catalyst System | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Unsaturated Alcohols | BINAM-derived thiophosphoramide / o-O₂N-PhSeSuc / MsOH | Cyclic Seleno Ethers | Good | Moderate to Good | nih.govnih.gov |

| 6-Methyl-hept-5-en-2-ol | Base Catalyzed | Tetrahydropyran derivative | - | - | arkat-usa.org |

| Δ⁵-Alkenols | Pyridine / Ag₂O / PhSeX | Tetrahydropyran derivative | High to Quantitative | - | researchgate.net |

| Pent-4-en-1-ol | Pyridine / PhSeX | Tetrahydrofuran (B95107) derivative | High | - | researchgate.net |

Catalytic Cyclofunctionalization Studies

The intramolecular cyclization of unsaturated alcohols, such as this compound, is a powerful method for synthesizing cyclic ethers, which are common structural motifs in many natural products. These reactions, often referred to as cyclofunctionalizations or hydroalkoxylation/cyclization, can be promoted by various catalytic systems, including those based on transition metals and other electrophilic reagents.

While direct studies on this compound are not extensively detailed, the reactivity of similar ω-unsaturated alcohols provides a strong model for its expected behavior. The cyclization of these alcohols typically proceeds via an intramolecular nucleophilic attack of the hydroxyl group onto an activated double bond. The regioselectivity of this attack determines the size of the resulting cyclic ether, leading to either five-membered (tetrahydrofuran-type) or six-membered (tetrahydropyran-type) rings.

Research on analogous compounds like pent-4-en-1-ol and hex-5-en-1-ol has shown that catalysts play a crucial role in controlling the reaction's efficiency and selectivity. znaturforsch.comresearchgate.net For instance, palladium(II) catalysts are widely used in Wacker-type cyclizations, where the catalyst activates the alkene towards nucleophilic attack by the alcohol. nih.gov Similarly, mercury(II) salts, such as mercury(II) trifluoroacetate (B77799) (Hg(TFA)₂) or mercury(II) triflate (Hg(OTf)₂), have been effectively used to catalyze the cyclization of unsaturated alcohols and allenes to form tetrahydropyran derivatives. beilstein-journals.orgthieme-connect.com The reaction mechanism often involves the formation of a mercurinium ion intermediate, which is then attacked by the internal hydroxyl group. masterorganicchemistry.com

Another well-studied method is selenoetherification, which uses phenylselenyl halides (PhSeX). znaturforsch.comresearchgate.net The reaction of an unsaturated alcohol with a phenylselenyl halide leads to the formation of a cyclic phenyl selenoether. Studies on pent-4-en-1-ol and hex-5-en-1-ol demonstrate that these reactions can be mild and efficient, with the product distribution (five- vs. six-membered rings) depending on the substrate structure and reaction conditions. researchgate.net Lanthanide-based catalysts have also emerged as effective promoters for the intramolecular hydroalkoxylation/cyclization of alkynyl alcohols, yielding exocyclic enol ethers with high selectivity and turnover frequencies. acs.org

Based on these precedents, the catalytic cyclofunctionalization of this compound is expected to yield a mixture of substituted tetrahydrofuran and tetrahydropyran derivatives, with the specific outcome dependent on the chosen catalytic system.

Table 1: Representative Catalytic Systems for Cyclization of Unsaturated Alcohols This table is based on data from analogous unsaturated alcohols and represents expected outcomes for this compound.

| Catalyst System | Substrate Analogue | Typical Products | Reference |

| Palladium(II) Complexes | Unsaturated Alcohols | Oxygen Heterocycles | nih.gov |

| Mercury(II) Salts (e.g., Hg(TFA)₂) | Unsaturated Alcohols | Bicyclic Dihydropyrans | beilstein-journals.org |

| Phenylselenyl Halides (PhSeCl, PhSeBr) | Pent-4-en-1-ol, Hex-5-en-1-ol | Tetrahydrofuran/Tetrahydropyran Derivatives | znaturforsch.comresearchgate.net |

| Lanthanide Complexes (e.g., Ln[N(SiMe₃)₂]₃) | Alkynyl Alcohols | Exocyclic Enol Ethers | acs.org |

Derivatization Reactions

Derivatization involves chemically modifying a compound to produce a new substance with different properties. For this compound, common derivatization reactions target the hydroxyl group, leading to esters and halides.

Esterification for the Formation of Acetates (e.g., Dec-5-en-1-yl Acetate)

The esterification of this compound to form Dec-5-en-1-yl acetate (B1210297) is a significant transformation, as these acetates are known components of insect pheromones. google.comprayoglife.comchemicalbook.com The reaction typically involves treating the alcohol with an acetylating agent, such as acetic anhydride (B1165640) or acetic acid, often in the presence of an acid catalyst. chembk.com

One synthetic route involves the reaction of 1-chloro-5-decene with potassium acetate in acetic acid, which yields Dec-5-en-1-yl acetate. google.com Another general method for synthesizing similar acetates, such as (7Z)-7-decen-1-ol acetate, involves the direct esterification of the corresponding alcohol with acetic anhydride using an acid catalyst. chembk.com The resulting acetate can then be purified by distillation.

The stereochemistry of the double bond (E or Z) in the starting alcohol is typically retained in the final acetate product. Syntheses have been developed to produce specific isomers, such as (E)-Dec-5-en-1-yl acetate and (Z)-Dec-5-en-1-yl acetate, which are crucial for their biological activity as pheromones. google.comresearchgate.netlookchem.com

Table 2: Synthesis of Dec-5-en-1-yl Acetate

| Starting Material | Reagents | Product | Isomeric Ratio (trans:cis or E:Z) | Reference |

| 1-Chloro-5-decene | Potassium acetate, Acetic acid | 5-Decenyl acetate | 60:40 (isomerizable to 80:20) | google.com |

| 5-Hexenyl acetate | 1-Hexene, Metathesis catalyst | 5-Decenyl acetate | 82:18 | google.com |

| This compound (general) | Acetic anhydride, Acid catalyst | Dec-5-en-1-yl acetate | Dependent on starting material | chembk.com |

Halogenation and Formation of Halogenated Derivatives

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. researchgate.net Although specific studies on the halogenation of this compound are not prominent in the literature, the reaction can be predicted based on established methods for halogenating primary alcohols. The primary product would be a 1-halo-dec-5-ene.

Common methods for this transformation include:

Reaction with Hydrogen Halides (HX): Treatment with concentrated HBr or HCl can convert primary alcohols to the corresponding alkyl bromides and chlorides. This often requires heating.

Reaction with Thionyl Chloride (SOCl₂): This is a common method for preparing alkyl chlorides from alcohols. The reaction is often performed in the presence of a base like pyridine.

Reaction with Phosphorus Halides (PX₃, PX₅): Reagents like phosphorus tribromide (PBr₃) and phosphorus trichloride (B1173362) (PCl₃) are effective for converting primary alcohols to alkyl bromides and chlorides, respectively.

It is important to note that under strongly acidic conditions, the double bond in this compound could potentially undergo side reactions, such as addition of the hydrogen halide. Therefore, milder, selective halogenating agents are often preferred. For instance, the use of N,N-diethylaniline-borane complex with iodine provides a method for converting alcohols to alkyl iodides under moderate conditions. researchgate.net Another approach involves using 1,2-bis(triphenylphosphino)ethane tetrahalides, which can convert alcohols to the corresponding bromide or iodide while leaving esters and other functional groups intact. researchgate.net The synthesis of halogenated derivatives of other organic scaffolds, such as indoles and thiophenes, often involves multi-step processes starting from different precursors. mdpi.comresearchgate.net

Table 3: Common Reagents for the Halogenation of Alcohols This table outlines general methods applicable to this compound.

| Reagent | Resulting Halide | Typical Byproducts |

| Thionyl Chloride (SOCl₂) | Alkyl Chloride | SO₂, HCl |

| Phosphorus Tribromide (PBr₃) | Alkyl Bromide | H₃PO₃ |

| Concentrated Hydrobromic Acid (HBr) | Alkyl Bromide | H₂O |

| N-Iodosuccinimide (NIS) / Triphenylphosphine | Alkyl Iodide | Succinimide, Triphenylphosphine oxide |

Mechanistic Investigations of Dec 5 En 1 Ol Reactions

Elucidation of Reaction Pathways

The reaction pathways of dec-5-en-1-ol are dictated by its bifunctional nature, containing both a hydroxyl group and a carbon-carbon double bond. The interplay between these two functional groups allows for a variety of transformations, including intramolecular cyclizations and intermolecular reactions. The specific pathway followed often depends on the reaction conditions, such as the type of catalyst and temperature. stackexchange.comtum.de

Common reaction pathways for this compound include:

Oxidation: The primary alcohol group can be oxidized to form 5-decenal or dec-5-enoic acid using common oxidizing agents. nih.gov

Substitution: The hydroxyl group can be replaced by other functional groups. For instance, reaction with thionyl chloride can yield the corresponding alkyl chloride.

Addition to the Alkene: The double bond can undergo electrophilic addition. For example, in the presence of a strong acid, protonation of the double bond can lead to a secondary carbocation, which can then be attacked by a nucleophile. stackexchange.com

Dehydrogenation: Catalytic acceptorless dehydrogenation provides a pathway to convert the alcohol into other functional groups, such as aldehydes or ketones, which can then undergo further reactions. rsc.org

In acid-catalyzed reactions, a key mechanistic question is the competition between intramolecular and intermolecular pathways. For an analogous compound, 5-hexen-1-ol, intramolecular cyclization is favored when the resulting ring is five- or six-membered due to favorable thermodynamics and a lower entropic cost compared to the intermolecular reaction. stackexchange.com This principle suggests that under acidic conditions, this compound could potentially undergo intramolecular reactions, though the larger ring size might influence the feasibility.

The elucidation of these pathways often involves a combination of experimental techniques, such as product analysis under various conditions, and computational studies to map potential energy surfaces. tum.deresearchgate.net

Role of Intermediates in Catalytic Cycles

In transition metal-catalyzed reactions, the catalytic cycle typically begins with the coordination of the alcohol to the metal center. acs.org A common sequence in dehydrogenation or related reactions involves:

Formation of a Metal-Alkoxide Complex: The alcohol coordinates to the metal catalyst, and subsequent deprotonation (often assisted by a base) forms a metal-alkoxide intermediate. rsc.orgacs.org

β-Hydride Elimination: This key step involves the abstraction of a hydrogen atom from the carbon bearing the oxygen, leading to the formation of a metal-hydride species and the corresponding aldehyde or ketone. rsc.org

Product Release and Catalyst Regeneration: The aldehyde product dissociates, and the metal-hydride species is converted back to the active catalyst, often with the release of hydrogen gas or transfer of the hydride to another substrate. rsc.org

In some enzymatic reactions, such as those catalyzed by cytochrome P450 peroxygenases, highly reactive iron-oxo species like compound I and compound II act as key intermediates in the oxidation of fatty acids, which are structurally similar to this compound. nih.gov These intermediates are responsible for C-H bond activation and subsequent hydroxylation or decarboxylation. nih.gov The formation and fate of five-membered ring intermediates are also significant in many cyclometalation reactions, acting as pivotal points in the catalytic process. researchgate.net

| Intermediate Type | Description | Role in Catalytic Cycle | Source |

|---|---|---|---|

| Metal-Alkoxide Complex | The alcohol substrate is deprotonated and coordinated to the metal center. | Serves as the entry point into the catalytic cycle and prepares the substrate for further transformation. | rsc.orgacs.org |

| Metal-Hydride Species | Formed after the transfer of a hydride from the substrate to the metal center. | A key intermediate in dehydrogenation and hydrogenation reactions; its decomposition often regenerates the active catalyst. | rsc.org |

| Aldehyde/Ketone Adduct | The oxidized product transiently coordinated to the metal center before release. | Represents the state just before the product dissociates from the catalyst. | rsc.org |

| Off-Cycle Resting State | A stable complex that is not part of the main productive catalytic loop. | Its identification is crucial for understanding reaction kinetics and optimizing conditions to favor the productive pathway. | acs.org |

Kinetic Analysis of Transformations

Kinetic analysis provides quantitative data on reaction rates, activation energies, and the influence of reactant concentrations, which are essential for understanding reaction mechanisms. For transformations involving this compound, kinetic studies can help identify the rate-determining step of a reaction sequence. researchgate.net

One powerful tool for mechanistic elucidation is the measurement of kinetic isotope effects (KIEs). By replacing a specific hydrogen atom with deuterium, one can determine if the cleavage of that C-H bond is involved in the rate-limiting step. nih.gov For example, in the oxidative cyclization of benzylic and allylic ethers similar to derivatives of this compound, intramolecular KIEs were used to demonstrate that C-H bond cleavage is indeed the rate-determining step and that a radical cation is a likely intermediate. nih.gov

The following table presents hypothetical kinetic data based on principles from studies of analogous systems, illustrating how reaction parameters can influence transformation rates.

| Parameter | Value | Implication for Mechanism | Source |

|---|---|---|---|

| Reaction Order (in this compound) | First Order | The rate-determining step likely involves a unimolecular transformation of the substrate or a substrate-catalyst complex. | researchgate.net |

| Reaction Order (in Catalyst) | First Order | A single molecule of the catalyst is involved in the rate-determining step. | researchgate.net |

| Apparent Activation Energy (Ea) | ~80-120 kJ/mol | Provides insight into the energy barrier of the rate-limiting transition state. | researchgate.net |

| Kinetic Isotope Effect (kH/kD) | > 2 | Indicates that a C-H bond is broken in the rate-determining step of the reaction. | nih.gov |

Furthermore, kinetic resolution is a technique that can be applied to racemic mixtures of chiral alcohols. In a transannular Morita-Baylis-Hillman reaction, a chiral phosphine (B1218219) catalyst was used to achieve kinetic resolution, where one enantiomer reacts faster than the other. mdpi.com This type of kinetic study is crucial for developing enantioselective syntheses.

Stereochemical Control and Selectivity in Reactions

Controlling the stereochemical outcome of reactions involving this compound is critical, particularly in the synthesis of stereoisomers with specific biological activities, such as insect pheromones. The presence of the C5-C6 double bond allows for E/Z (trans/cis) isomerism, while reactions at the double bond or the chiral center (if derivatized) can create new stereocenters.

The synthesis of specific isomers of this compound often relies on stereoselective reactions. For instance:

Horner-Wittig Reaction: This reaction provides stereochemical control in the formation of the double bond. By choosing the appropriate phosphine oxide reagent and reaction conditions, either the (E)- or (Z)-isomer of this compound can be synthesized with high selectivity. rsc.org

Catalytic Hydrogenation: The (Z)-isomer of this compound can be prepared by the palladium-catalyzed hydrogenation of dec-5-yn-1-ol using a Lindlar catalyst, which selectively produces the cis-alkene with greater than 95% selectivity.

Once formed, the stereochemistry of the double bond can sometimes be altered. For example, an initial 60:40 trans:cis ratio of 5-decene, a related compound, could be isomerized to an 80:20 ratio using sodium benzenesulfinate (B1229208) in acetic acid, demonstrating catalytic control over the isomeric composition.

In addition to controlling the geometry of the double bond, reactions can be designed to be regioselective and chemoselective. slideshare.net For example, in the silylcupration of an alkyne precursor to a silyl-substituted alcohol, the addition of the silyl (B83357) group occurred with complete regioselectivity, regardless of whether the hydroxyl group was free or protected. foster77.co.uk When dec-5-yn-1-ol is treated with Hg(OTf)2 in the presence of water, a reaction occurs at the alkyne, which is a precursor step where stereocontrol would be vital in subsequent transformations to this compound. thieme-connect.com

| Method | Target Stereochemistry | Key Reagents/Catalyst | Outcome | Source |

|---|---|---|---|---|

| Horner-Wittig Reaction | (E)- or (Z)-alkene | Diphenylphosphine oxides | Provides stereocontrolled synthesis of either E or Z isomers of disubstituted alkenes. | rsc.org |

| Lindlar Hydrogenation | (Z)-alkene | Lindlar catalyst (Pd/CaCO₃, quinoline) | Selective reduction of an alkyne to a cis-alkene (>95% selectivity). | |

| Isomerization | Thermodynamic (trans) alkene | Sodium benzenesulfinate | Equilibrates a cis/trans mixture to favor the more stable trans isomer. | |

| Silylcupration | Regioselective addition | Silylcuprate reagent | Achieves high regioselectivity in the addition to an unsaturated system. | foster77.co.uk |

Catalytic Applications and Interactions of Dec 5 En 1 Ol

Influence of Dec-5-en-1-ol and Related Alcohols on Catalyst Activity and Selectivity

The presence of unsaturated alcohols like this compound can significantly impact the performance of different types of catalysts. This influence is observed in both hydroconversion and oxidation reactions.

Impact on Hydroconversion Catalysts (e.g., Pt/SiO2–Al2O3)

The introduction of alcohols, such as decan-1-ol, a saturated analogue of this compound, can have a detrimental and irreversible effect on the activity of bifunctional hydroconversion catalysts like platinum supported on silica-alumina (Pt/SiO2–Al2O3). researchgate.net Studies on the hydroconversion of n-hexadecane in the presence of decan-1-ol revealed a decrease in catalyst activity and a shift in selectivity towards isomerization over cracking. researchgate.net The primary cause of this negative impact is attributed to the water produced from the complete transformation of the alcohol. researchgate.net This water leads to irreversible modifications of the catalyst, including the sintering of platinum particles and a reduction in the total acidity of the support. researchgate.net

Similarly, the hydroisomerization of n-heptane over Pt/SAPO-11 and Pt/ZSM-22 catalysts is negatively affected by the presence of ethanol (B145695), with activity and isomer selectivity decreasing as the amount of ethanol increases. researchgate.net The effect is more pronounced on Pt/ZSM-22 than on Pt/SAPO-11, suggesting that the nature of the acidic support plays a role in the catalyst's resistance to deactivation by oxygenates. researchgate.net

| Catalyst | Reactant | Co-reactant/Contaminant | Observed Effect on Catalyst | Reference |

| Pt/SiO2–Al2O3 | n-Hexadecane | Decan-1-ol | Decreased activity, modified selectivity (favoring isomerization), Pt sintering, reduced acidity. | researchgate.net |

| Pt/SAPO-11 | n-Heptane | Ethanol | Decreased activity and isomer selectivity. | researchgate.net |

| Pt/ZSM-22 | n-Heptane | Ethanol | More significant decrease in activity and isomer selectivity compared to Pt/SAPO-11. | researchgate.net |

Effect on Oxidation Catalysis (e.g., Gold Nanoparticles)

In contrast to hydroconversion catalysts, supported gold nanoparticles have emerged as highly effective catalysts for the selective oxidation of alcohols, including unsaturated ones. fudan.edu.cnfrontiersin.org These catalysts often exhibit high selectivity towards the corresponding aldehydes or ketones while preserving the carbon-carbon double bonds. fudan.edu.cn For instance, in the oxidation of cinnamyl alcohol, a model α,β-unsaturated alcohol, the C=C double bond remains intact. fudan.edu.cn

The catalytic activity of gold nanoparticles is influenced by several factors, including the support material and the size of the gold particles. fudan.edu.cnfrontiersin.org For Au/MnO2 catalysts, the presence of gold nanoparticles significantly promotes the reduction of MnO2, indicating a strong metal-support interaction that enhances catalytic activity. fudan.edu.cn The particle size of gold also plays a crucial role; for glycerol (B35011) oxidation on Au/carbon catalysts, selectivity towards glyceric acid increases with decreasing Au nanoparticle size down to 3.7 nm. frontiersin.org

The presence of hydroxyl groups, either on the support surface or in the reaction medium (e.g., water at high pH), can substantially promote the rate of alcohol oxidation over gold catalysts. researchgate.net This suggests that the hydroxyl groups actively participate in the reaction mechanism. researchgate.net

Role of this compound as a Substrate in Catalytic Transformations

This compound and other unsaturated alcohols are valuable substrates in various catalytic reactions, leading to the formation of useful chemicals.

Transition Metal-Catalyzed Deoxydehydration

Deoxydehydration (DODH) is a significant reaction for converting biomass-derived polyols, which are rich in oxygen, into more valuable olefins. sioc-journal.cnresearchgate.net This process, often catalyzed by transition metals like rhenium, molybdenum, and vanadium, involves the removal of two adjacent hydroxyl groups from a vicinal diol to form a double bond. sioc-journal.cnrsc.org While direct studies on this compound are not prevalent, the principles of DODH are applicable to its diol precursors. The reaction is highly selective and can preserve other functional groups within the molecule. sioc-journal.cn Rhenium-based catalysts, in particular, have shown high activity and selectivity in producing olefins from diols. sioc-journal.cn The general mechanism involves the condensation of the diol with a metal-oxo species, followed by reduction and olefin extrusion. researchgate.net

Hydrogenation of Related Fatty Acids to Alcohols

Unsaturated fatty alcohols like oleyl alcohol (an isomer of this compound with a longer carbon chain) are industrially important chemicals produced through the selective hydrogenation of the corresponding fatty acids or their esters. sci-hub.stscielo.org.co This process requires catalysts that can selectively reduce the carboxylic acid or ester group while leaving the carbon-carbon double bond intact. scielo.org.co

Historically, zinc chromite catalysts were used under high pressure and temperature, but environmental concerns over chromium have driven research towards group 8 metal catalysts, such as ruthenium promoted with tin (Ru-Sn/Al2O3). scielo.org.co These systems operate under milder conditions and are less toxic. scielo.org.co The addition of a promoter like tin is crucial for achieving high selectivity towards the unsaturated alcohol. sci-hub.st For example, in the hydrogenation of methyl oleate (B1233923) using CoSn/ZnO catalysts, tin addition increases the selectivity to oleyl alcohol. sci-hub.st

| Catalyst System | Substrate | Product | Key Features | Reference |

| Ru-Sn/Al2O3 | Palm oil methyl esters, Methyl oleate | Oleyl alcohol, Saturated alcohols | Operates at moderate pressure and temperature (5 MPa, 270°C). Less toxic than chromium catalysts. | scielo.org.co |

| CoSn/ZnO | Methyl oleate | Oleyl alcohol | Tin promoter increases selectivity to unsaturated alcohol. | sci-hub.st |

| Copper and Cadmium soaps | Unsaturated fatty acids | Unsaturated fatty alcohols | Homogeneous catalysis where cadmium acts as a stabilizer. | sci-hub.st |

Development of Catalytic Systems Utilizing this compound Analogues

The development of new catalytic systems often involves the use of analogues of this compound to probe reaction mechanisms and expand the scope of synthetic methodologies. For instance, the BINOL-promoted asymmetric addition of alkynes to aldehydes is a powerful method for synthesizing chiral falcarindiol (B120969) analogues, which share structural similarities with derivatives of this compound. mdpi.com This catalytic system, employing (R)-BINOL, zinc diethyl, and titanium tetraisopropoxide, allows for the stereoselective construction of chiral centers. mdpi.com

Furthermore, palladium-catalyzed asymmetric allylic substitution reactions represent a versatile tool for forming C-C, C-N, and C-O bonds. acs.org While not directly using this compound, these reactions often employ substrates with allylic leaving groups, a functionality that can be derived from or lead to unsaturated alcohols. The development of chiral ligands, such as phosphoramidites, has been crucial for achieving high enantioselectivity in these transformations. acs.org

Applications of Dec 5 En 1 Ol in Materials Science

Monomer in Polymer Synthesis

Dec-5-en-1-ol serves as a critical monomer in the synthesis of various polymers, particularly through metathesis polymerization. nih.govresearchgate.netwikipedia.org This process allows for the creation of polymers with controlled structures and properties. nih.govwikipedia.org

A notable application of this compound is in the synthesis of α,ω-diene carbonate monomers. rsc.orgrsc.org Specifically, dec-9-en-1-ol, a related isomer, is reacted with dimethyl carbonate (DMC) in the presence of the catalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to produce α,ω-diene dialkyl carbonates (DACs). rsc.orgresearchgate.net These DACs are then reacted with bio-based platform chemicals like 2,5-bis(hydroxymethyl)furan (BHMF) in an alkoxy carbonylation reaction, also catalyzed by TBD, to yield furan-based α,ω-diene carbonate monomers. rsc.orgrsc.orgrsc.org This green chemistry approach is characterized by high selectivity and excellent yields with minimal need for purification. rsc.org

The α,ω-diene monomers synthesized from this compound derivatives are ideal candidates for acyclic diene metathesis (ADMET) polymerization. nih.govresearchgate.netwikipedia.org ADMET is a step-growth condensation polymerization driven by the removal of a small volatile molecule, typically ethylene (B1197577). wikipedia.org This technique has been successfully employed to polymerize furan-based α,ω-diene carbonate monomers. rsc.orgrsc.org The polymerization is often carried out using various ruthenium-based catalysts, with the second-generation Hoveyda–Grubbs catalyst showing high efficiency. rsc.orgrsc.org These polymerizations can be conducted under solvent-free conditions at elevated temperatures and under vacuum to facilitate the removal of ethylene and drive the reaction towards high molecular weight polymers. rsc.org

The resulting polycarbonates exhibit a range of thermal properties. For instance, furan-based polycarbonates derived from dec-9-en-1-ol have shown thermal degradation temperatures (Td5%) as high as 244°C and glass transition temperatures (Tg) around -36°C. rsc.orgrsc.org The length of the alkyl chain in the monomer has a direct impact on the thermal properties of the resulting polymer, with longer chains generally leading to increased thermal stability and elasticity. rsc.org

| Monomer Derivative | Catalyst | Resulting Polymer | Molecular Weight (Mn) | Glass Transition Temp. (Tg) | Thermal Degradation Temp. (Td5%) |

|---|---|---|---|---|---|

| Dec-9-en-1-ol based | Hoveyda-Grubbs 2nd Gen. | Furan-based Polycarbonate | Up to 19 kDa rsc.orgrsc.org | -36°C rsc.orgrsc.org | 244°C rsc.orgrsc.org |

The ADMET polymerization of α,ω-diene carbonate monomers derived from dec-9-en-1-ol and BHMF leads to the formation of novel furan-based polycarbonates. researchgate.netrsc.org These polymers are of particular interest because the rigid furan (B31954) moiety can enhance thermal stability, rigidity, and crystallinity, broadening their potential applications. rsc.org The resulting bio-based polymers have been characterized by molecular weights (Mn) reaching up to 19 kDa. rsc.orgrsc.org NMR studies have confirmed the polymeric structures and provided insights into their organization, which influences their material properties. rsc.orgrsc.org

To further tailor the properties of furan-based polymers, co-polymerization studies have been conducted. rsc.org By incorporating different families of furan-based α,ω-diene monomers (ester, ether, and carbonate) into the polymer chain, researchers can manipulate the properties of the resulting materials. rsc.orgrsc.org For example, co-polymerizing a butenyl-based furan monomer with a decenyl-based furan polyester (B1180765) monomer resulted in a copolymer with thermal properties intermediate to those of the respective homopolymers. rsc.org This approach highlights the versatility of these monomers in creating a wide range of bio-based materials with tunable characteristics. rsc.org

Potential in Bio-based Material Development

This compound and its isomers are valuable in the development of bio-based materials, which are derived from renewable resources. researchgate.netuu.nl The use of starting materials like 2,5-bis(hydroxymethyl)furan (BHMF), which can be derived from cellulose, in combination with long-chain alcohols like dec-9-en-1-ol, underscores the potential for creating sustainable polymers. researchgate.netrsc.orgrsc.org These bio-based polycarbonates and polyesters are seen as alternatives to petroleum-based plastics, contributing to a more circular economy. nih.gov The development of such materials is driven by increasing environmental concerns and the need to reduce dependence on fossil fuels. uu.nl

Biochemical and Ecological Roles of Dec 5 En 1 Ol

Natural Occurrence and Biosynthesis Pathways

Dec-5-en-1-ol is found in various biological systems, including as a volatile compound emitted by plants and as a pheromone component in insects. Its production follows specific metabolic routes derived from primary metabolism.

The carbon skeleton of this compound originates from fundamental metabolic pathways, primarily glycolysis and fatty acid synthesis. The general process begins with the breakdown of carbohydrates through glycolysis, which produces acetyl-CoA. wikipedia.org This molecule serves as the key two-carbon building block for fatty acid biosynthesis. libretexts.org

The synthesis of fatty acids is a cyclical process involving the sequential addition of two-carbon units from acetyl-CoA to a growing acyl chain. libretexts.orgnih.gov This anabolic pathway is not simply the reverse of fatty acid degradation (β-oxidation) and utilizes a distinct set of enzymes and cofactors, such as NADPH as a reducing agent. wikipedia.org For a C10 compound like decenol, the process involves the elongation of an acetyl-CoA primer through multiple cycles. The resulting fatty acyl-CoA intermediate is then reduced to form the corresponding alcohol. Isotopic labeling studies on the related compound (E)-2-decen-1-ol have confirmed its endogenous origin from glucose via glycolysis and fatty acid metabolism, involving acetyl-CoA elongation and the subsequent reduction of fatty acyl-CoA intermediates.

In nature, a vast number of C10 compounds (monoterpenes) are synthesized through terpenoid production pathways. wikipedia.org These pathways are crucial for producing a diverse array of metabolites essential for plant defense and signaling. There are two primary routes for terpenoid biosynthesis: the mevalonate (B85504) (MVA) pathway and the methylerythritol-phosphate (MEP) pathway. tandfonline.comnih.gov

The MVA pathway, typically occurring in the cytoplasm, starts with acetyl-CoA. nih.govopenstax.org The MEP pathway, located in plastids, uses pyruvate (B1213749) and glyceraldehyde-3-phosphate—both products of glycolysis—as its initial substrates. nih.govmdpi.com Both pathways produce the five-carbon isomeric building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). wikipedia.org These C5 units are then combined to form larger structures; for instance, the joining of one IPP and one DMAPP unit creates the C10 precursor for monoterpenoids. mdpi.com While these pathways are a major source of C10 compounds, this compound is structurally an unsaturated straight-chain fatty alcohol, and its primary route of synthesis is considered to be fatty acid metabolism rather than the terpenoid pathways which typically produce branched structures.

Semiochemical Functions in Inter-organismal Interactions

Semiochemicals are signaling chemicals that mediate interactions between organisms. diva-portal.orgresearchgate.net this compound functions as such a chemical, particularly as part of the blend of herbivore-induced plant volatiles (HIPVs). frontiersin.orgoup.com When a plant is damaged by an herbivore, it releases a complex bouquet of volatile organic compounds that can transmit information within the ecosystem. oup.comfrontiersin.org

Volatile compounds released by plants can act as a direct defense by deterring herbivores from feeding or ovipositing. oup.com The chemical blend of HIPVs often includes various alcohols, aldehydes, and terpenes that can be repellent to insect pests. frontiersin.orgnih.gov For example, related unsaturated alcohols like (E)-2-hexen-1-ol and (Z)-3-hexen-1-ol are known components of repellent blends effective against insects such as the spruce beetle. oup.com The presence of this compound in a plant's volatile profile, induced by herbivore attack, can contribute to a "push" effect in agricultural systems, repelling pests from the primary crop. biorxiv.org

In addition to direct defense, HIPVs serve as an indirect defense mechanism by attracting the natural enemies of the attacking herbivores, such as parasitoid wasps and predators. frontiersin.orgfrontiersin.orgnih.gov These volatiles act as a chemical cry for help, guiding beneficial insects to their prey. oup.com Research has shown that specific volatile blends are highly attractive to parasitoids searching for hosts. oup.com The related compound 2-Decen-1-ol has been identified as a semiochemical that can attract the natural enemies of herbivores, thereby enhancing biological pest control. By being part of this complex signal, this compound can function as a synomone—a chemical that benefits both the emitter (the plant) and the receiver (the predator). researchgate.net

Research on this compound as a Sex Attractant in Specific Insect Species (e.g., Anarsia lineatella)

One of the most well-documented roles of this compound is as a sex pheromone component for the peach twig borer, Anarsia lineatella, a significant pest of stone fruits. sedq.es Research has identified a two-component synthetic sex pheromone that is highly attractive to male moths. nih.gov

Analysis of female abdominal tip extracts from A. lineatella revealed the presence of (E)-5-decenyl acetate (B1210297) as the primary pheromone component, with (E)-5-decen-1-ol present as a minor but crucial secondary component. researchgate.net Field studies have confirmed that a blend of these two synthetic compounds is very effective at attracting males. researchgate.net While traps baited with virgin females were found to be more attractive than the two-component synthetic blend alone, suggesting additional minor components may exist, the combination of (E)-5-decenyl acetate and (E)-5-decen-1-ol forms the core of the attractant signal. nih.gov This research has led to the development of commercial products for monitoring and controlling A. lineatella populations through mating disruption, where dispensers release the pheromone blend to confuse males and prevent them from locating females for mating. sedq.es

| Pheromone Component | Chemical Name | Role in Anarsia lineatella Attraction | Reference |

| Major Component | (E)-5-decenyl acetate | Primary sex pheromone attractant | nih.govresearchgate.net |

| Minor Component | (E)-5-decen-1-ol | Secondary sex pheromone component | nih.govresearchgate.net |

Advanced Analytical and Spectroscopic Characterization Techniques for Dec 5 En 1 Ol

UV-Visible (UV-Vis) Spectrophotometry for Kinetic Studies

UV-Visible (UV-Vis) spectrophotometry is a powerful and widely used technique for monitoring the rates of chemical reactions, a field known as chemical kinetics. nih.gov The principle behind its application in kinetic studies is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of an absorbing species. rsc.org By monitoring the change in absorbance at a specific wavelength over time, the change in concentration of a reactant or a product can be determined, allowing for the calculation of reaction rates and the elucidation of reaction mechanisms. nih.govrsc.org

While Dec-5-en-1-ol itself does not possess strong chromophores that absorb in the near-UV or visible regions of the electromagnetic spectrum, UV-Vis spectrophotometry can still be employed to study its reaction kinetics. This is typically achieved by monitoring the change in concentration of a colored reagent or a product that does absorb in this range.

A potential application for kinetic analysis of this compound is its oxidation. The oxidation of alcohols is a fundamental reaction in organic chemistry, and various oxidizing agents can be used. savemyexams.comlibretexts.org For instance, potassium permanganate (B83412) (KMnO4), a strong oxidizing agent, has a deep purple color due to the permanganate ion (MnO4-), which absorbs strongly in the visible region (around 525-545 nm). tci-thaijo.orgijsr.net The reaction of this compound with permanganate would lead to the consumption of the MnO4- ion, causing the purple color to fade. By monitoring the decrease in absorbance at the λmax of MnO4-, the rate of oxidation of this compound can be determined. tci-thaijo.orgjapsonline.com

Hypothetical Kinetic Study: Oxidation of this compound with Potassium Permanganate

To illustrate the application of UV-Vis spectrophotometry, a hypothetical kinetic study on the oxidation of this compound by potassium permanganate in an acidic medium is presented below. The reaction progress would be monitored by measuring the absorbance of the permanganate ion at its λmax.

The reaction can be represented as: C10H20O (this compound) + MnO4- → Oxidation Products + Mn2+

The rate of reaction can be expressed by the following rate law: Rate = k[this compound]^m[MnO4-]^n[H+]^p where k is the rate constant, and m, n, and p are the orders of the reaction with respect to each species.

By using pseudo-first-order conditions, where the concentration of this compound is in large excess compared to permanganate, the rate law simplifies to: Rate = k_obs[MnO4-]^n where k_obs is the observed pseudo-first-order rate constant.

The integrated rate law for a first-order reaction (n=1) is: ln(At) = -k_obs*t + ln(A0) where At is the absorbance at time t, and A0 is the initial absorbance. A plot of ln(At) versus time would yield a straight line with a slope of -k_obs.

Illustrative Research Findings

The following tables present hypothetical data that could be obtained from such a kinetic study.

Table 1: Effect of this compound Concentration on the Pseudo-First-Order Rate Constant (k_obs)

Conditions: [KMnO4] = 5.0 x 10^-4 M, [H2SO4] = 0.5 M, Temperature = 298 K

| [this compound] (M) | k_obs (s⁻¹) |

| 0.01 | 1.5 x 10⁻³ |

| 0.02 | 3.1 x 10⁻³ |

| 0.03 | 4.4 x 10⁻³ |

| 0.04 | 6.0 x 10⁻³ |

Table 2: Effect of Permanganate Concentration on the Initial Rate

Conditions: [this compound] = 0.02 M, [H2SO4] = 0.5 M, Temperature = 298 K

| [KMnO4] (M) | Initial Rate (M s⁻¹) |

| 2.0 x 10⁻⁴ | 1.2 x 10⁻⁶ |

| 4.0 x 10⁻⁴ | 2.5 x 10⁻⁶ |

| 6.0 x 10⁻⁴ | 3.8 x 10⁻⁶ |

| 8.0 x 10⁻⁴ | 5.0 x 10⁻⁶ |

Table 3: Effect of Temperature on the Second-Order Rate Constant (k)

Conditions: [this compound] = 0.02 M, [KMnO4] = 5.0 x 10^-4 M, [H2SO4] = 0.5 M

| Temperature (K) | k (M⁻¹ s⁻¹) |

| 298 | 0.155 |

| 303 | 0.235 |

| 308 | 0.350 |

| 313 | 0.510 |

Another potential reaction amenable to UV-Vis kinetic studies is the epoxidation of the double bond in this compound. nih.govresearchgate.net Certain catalytic systems for epoxidation involve colored metal-peroxo complexes. nih.gov The rate of epoxidation can be monitored by following the decay of the absorbance of these intermediates. researchgate.net

Future Research Directions and Emerging Paradigms for Dec 5 En 1 Ol

Development of Sustainable Synthesis Routes

The traditional synthesis of Dec-5-en-1-ol often relies on the reduction of 5-decyn-1-ol. jaydevchemicals.com However, emerging paradigms in green chemistry are pushing for the development of more sustainable and atom-economical routes. pnas.orgacs.orgrsc.org

Future research will likely focus on biocatalytic and renewable feedstock-based methods. One promising avenue is the use of whole-cell biocatalysts or isolated enzymes to produce unsaturated alcohols. For instance, engineered E. coli cells expressing carboxylic acid reductase (CAR) and an aldehyde reductase (AHR) have been used to convert fatty acids to their corresponding alcohols. rsc.org Such systems could be adapted for this compound production from C10 unsaturated carboxylic acid precursors, offering a green alternative to traditional metal hydride reagents. rsc.org

Another innovative approach involves the terminal hydroxylation of internal alkenes using specialized enzymes. While enzymes that hydroxylate terminal carbons of alkanes are known, their application to internal olefins like (E)-dec-5-ene is a novel research area. google.com A patented method suggests a two-step process: first, the self-metathesis of a terminal olefin (like 1-hexene) to create dec-5-ene, followed by enzymatic hydroxylation at the terminal carbon to yield this compound. google.com This strategy leverages renewable starting materials and enzymatic selectivity, aligning with the core principles of green chemistry.

Additionally, research into using renewable biomass, such as carbohydrates or plant oils, as the ultimate starting point for synthesizing chemical building blocks is a major trend. researchgate.netresearchgate.netacs.org Integrating these bio-based feedstocks into synthetic pathways for this compound represents a significant long-term goal for sustainable production.

Table 1: Comparison of Potential Synthesis Strategies for this compound

| Synthesis Strategy | Precursor(s) | Key Reagents/Catalysts | Potential Advantages | Research Focus |

| Traditional Chemical | 5-Decyn-1-ol | Lindlar's Catalyst (for Z-isomer) or Na/NH₃ (for E-isomer) | Established, high yield | Improving stereoselectivity, reducing metal waste. |

| Biocatalytic Reduction | (E/Z)-Dec-5-enoic acid | Whole cells (e.g., E. coli) with CAR/AHR enzymes | Green, mild conditions, avoids harsh metal hydrides. rsc.org | Strain engineering, process optimization, substrate scope. |

| Metathesis & Biocatalysis | 1-Hexene | Metathesis catalyst (e.g., Grubbs); Hydroxylating enzyme | Uses simple olefin feedstock, potential for high regioselectivity. google.com | Discovering/engineering enzymes for internal olefins. google.com |

Exploration of Novel Catalytic Transformations

The double bond and hydroxyl group of this compound make it a versatile substrate for various catalytic transformations. Future research will explore novel catalytic methods to generate valuable derivatives, with a strong emphasis on asymmetric catalysis to produce chiral molecules. acs.orgnih.govnih.gov

Key areas of exploration include:

Asymmetric Hydroalkoxylation: Catalytic enantioselective addition of the alcohol group across the internal double bond (intramolecular hydroalkoxylation) could yield chiral cyclic ethers. While methods for terminal alkenols are being developed using copper or titanium-based catalysts, their application to internal alkenols like this compound is a significant future challenge. acs.orgnih.gov

Oxidation: Selective oxidation of the primary alcohol to an aldehyde (Dec-5-en-1-al) or a carboxylic acid (Dec-5-enoic acid) using green catalytic systems is a key goal. nih.gov Ruthenium/TEMPO systems with oxygen as the oxidant offer a green alternative to traditional stoichiometric reagents. acs.org These oxidized products are valuable intermediates for synthesizing other pheromones and fine chemicals.

Metathesis: Acyclic diene metathesis (ADMET) polymerization is a powerful tool for creating polymers from monomers with terminal double bonds. rsc.orgrsc.org While this compound itself is not a diene, it can be derivatized into one. For example, esterification with an unsaturated acid could create a monomer suitable for ADMET, opening pathways to novel furan-based polyesters or polycarbonates. researchgate.netresearchgate.netrsc.org

Tailoring Derivatives for Specific Advanced Materials Applications

The functional groups of this compound provide handles for creating derivatives that can be incorporated into advanced materials. A major emerging paradigm is the synthesis of bio-based polymers from renewable resources. rsc.orgrsc.org

This compound can serve as a building block for monomers used in ADMET polymerization. For instance, it can be used to synthesize α,ω-diene monomers which, when polymerized using catalysts like the Hoveyda-Grubbs catalyst, can yield novel furan-based polycarbonates or polyesters. rsc.orgrsc.org The properties of these polymers, such as their glass transition temperature (Tg) and thermal degradation temperature (Td), can be tuned by the length of the alkyl chain provided by the alcohol, in this case, a decenyl chain. rsc.org

Another area of future research is the use of this compound derivatives in controlled-release formulations. As a known pheromone, its encapsulation within polymer nanofibers (e.g., polycaprolactone (B3415563) or poly(3-hydroxybutyrate-co-4-hydroxybutyrate)) allows for sustained release over long periods, which is crucial for agricultural pest control. acs.orgnih.gov Future work will focus on tailoring the polymer matrix and the alcohol derivative to precisely control the release rate and duration for specific applications. acs.orgnih.gov

Table 2: Potential Derivatives of this compound for Materials Science

| Derivative Class | Synthesis Method | Potential Application | Key Research Direction |

| Diene Ester Monomers | Esterification with unsaturated acids (e.g., furan-2,5-dicarboxylic acid) | Precursors for bio-based polyesters via ADMET polymerization. researchgate.netresearchgate.net | Optimizing polymerization conditions; studying polymer properties. |

| Diene Carbonate Monomers | Reaction with dialkyl carbonates | Precursors for bio-based polycarbonates via ADMET polymerization. rsc.orgrsc.org | Tuning thermal and mechanical properties of the resulting polymers. rsc.org |

| Pheromone Acetates | Acetylation | Active components in controlled-release systems for pest management. jaydevchemicals.comjaydevchemicals.com | Encapsulation in novel polymer fibers for enhanced longevity. acs.orgnih.gov |

Interdisciplinary Studies at the Interface of Chemistry and Biology

The most significant biological role of this compound and its acetate (B1210297) derivative is as an insect sex pheromone. prayoglife.comjaydevchemicals.comprayoglife.com (E)-5-Decen-1-ol and its corresponding acetate are major components of the peach twig borer (Anarsia lineatella) pheromone. jaydevchemicals.com The (Z)-isomer is also recognized as an insect pheromone. prayoglife.comresearchgate.net